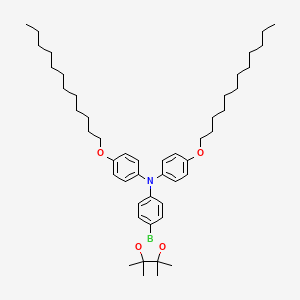
4-(Dodecyloxy)-N-(4-(dodecyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dodecyloxy)-N-(4-(dodecyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline is a complex organic compound that features a combination of dodecyloxy groups and a boron-containing dioxaborolane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecyloxy)-N-(4-(dodecyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline typically involves multiple steps:
Formation of the Dodecyloxy Groups: The initial step involves the alkylation of phenol with dodecyl bromide in the presence of a base such as potassium carbonate to form dodecyloxybenzene.
Introduction of the Aniline Group: The dodecyloxybenzene is then nitrated to form dodecyloxy nitrobenzene, which is subsequently reduced to dodecyloxy aniline.
Coupling with Boronic Acid Derivative: The final step involves the coupling of dodecyloxy aniline with a boronic acid derivative, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid, using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to handle the multi-step synthesis efficiently.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dodecyloxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present in intermediates), converting them to amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of dodecyloxybenzaldehyde or dodecyloxybenzoic acid.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
科学的研究の応用
Chemistry
In chemistry, 4-(Dodecyloxy)-N-(4-(dodecyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline is used as a building block in organic synthesis. Its boronic acid moiety makes it suitable for Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Biology and Medicine
While specific biological applications of this compound are not well-documented, boronic acid derivatives are known to have potential in medicinal chemistry, particularly as enzyme inhibitors. The dodecyloxy groups may enhance the compound’s lipophilicity, potentially aiding in membrane permeability.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural features.
作用機序
The mechanism of action for this compound would depend on its specific application. In the context of Suzuki-Miyaura coupling, the boronic acid moiety interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product.
類似化合物との比較
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar in structure but lacks the dodecyloxy groups.
4-(Dodecyloxy)aniline: Contains the dodecyloxy groups but lacks the boronic acid moiety.
Phenylboronic Acid: Contains the boronic acid moiety but lacks the dodecyloxy and aniline groups.
特性
分子式 |
C48H74BNO4 |
|---|---|
分子量 |
739.9 g/mol |
IUPAC名 |
N,N-bis(4-dodecoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C48H74BNO4/c1-7-9-11-13-15-17-19-21-23-25-39-51-45-35-31-43(32-36-45)50(42-29-27-41(28-30-42)49-53-47(3,4)48(5,6)54-49)44-33-37-46(38-34-44)52-40-26-24-22-20-18-16-14-12-10-8-2/h27-38H,7-26,39-40H2,1-6H3 |
InChIキー |
NCBJBXQCMITTCG-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)OCCCCCCCCCCCC)C4=CC=C(C=C4)OCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


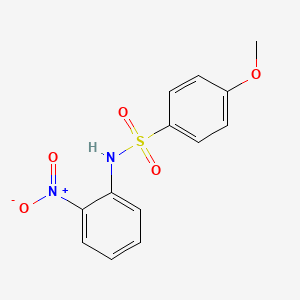
![2-methyl-5-{2-oxo-2-[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]ethoxy}-4H-pyran-4-one](/img/structure/B13361096.png)

![Ethyl 6-methoxy-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13361112.png)

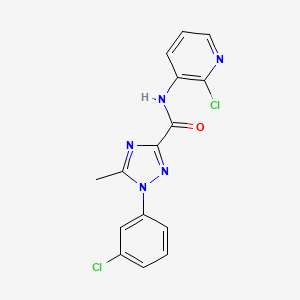
![3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B13361127.png)
![2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B13361128.png)
![2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13361129.png)
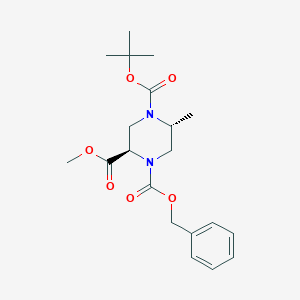
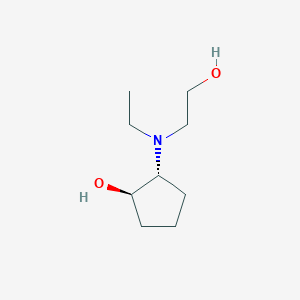
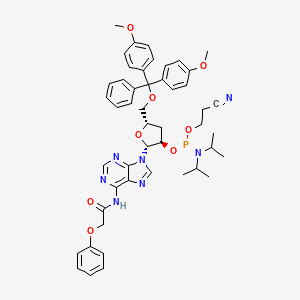

![Ethyl 1-[(2-methylphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B13361164.png)
